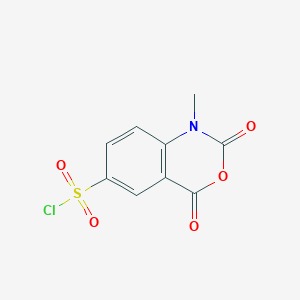

1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride

Vue d'ensemble

Description

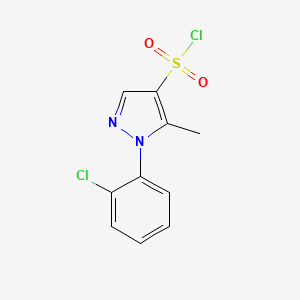

The compound “1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” is likely a heterocyclic compound containing a benzoxazine ring, which is a type of oxygen and nitrogen-containing ring that’s often found in various pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzoxazine core, with a methyl group attached to one of the nitrogen atoms, two keto groups on the 2,4-positions of the ring, and a sulfonyl chloride group attached to the 6-position .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of “1-methyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride”, focusing on unique applications:

Pharmaceutical Testing

This compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit moderate to good antimicrobial activities, making it valuable for the development of new antibacterial and antifungal agents .

Stress Response Enhancement in Livestock

It has been noted for its potential to enhance the body’s stress response in livestock, particularly against oxidative stress and environmental stressors like temperature changes. It may improve overall health and commercial value by improving fur quality and reducing mortality during transport .

Polymer Synthesis

The compound is involved in the synthesis of polybenzoxazines, a class of polymers used in adhesives and fiber-reinforced plastics due to their ring-opening polymerization properties .

Cell Proliferation

A derivative of this compound has been found to improve the proliferation of human umbilical vein endothelial cells, indicating potential applications in medical research and therapeutic treatments .

Organic Synthesis

As part of the benzoxazine class, this compound is involved in organic synthesis processes due to its structural properties and reactivity .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s worth noting that many functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, the halo group at the 7 and 8 positions of the ring structure has been found to give active compounds .

Biochemical Pathways

Similar compounds have been found to modulate various biochemical pathways related to their targets, such as ampa receptors .

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO5S/c1-11-7-3-2-5(17(10,14)15)4-6(7)8(12)16-9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEUBGJPTHKQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426388.png)

![5-Chloro[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1426392.png)